Synthesis and protein binding studies of a peptide fragment of clathrin assemblyprotein AP180 bearing an O-linked β-N-acetylglucosaminyl-6-phosphate modification†

Organic & Biomolecular Chemistry Pub Date: 2012-02-03 DOI: 10.1039/C2OB07139H

Abstract

A novel post-translational modification of threonine, β-N-acetylglucosaminyl-phosphate, was recently discovered on assembly protein AP180, a protein which plays a crucial role in clathrin coated vesicle formation in synaptic vesicle endocytosis (SVE). Herein, we report studies aimed at probing the effect of this modification on binding to proteins in rat brain lysate using pull down experiments with peptide fragments of AP180.

Graphical abstract: Synthesis and protein binding studies of a peptide fragment of clathrin assembly protein AP180 bearing an O-linked β-N-acetylglucosaminyl-6-phosphate modification
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